2-[(2-Amino-4-methyl-1,3-thiazol-5-yl)sulfanyl]acetamide
Description
2-[(2-Amino-4-methyl-1,3-thiazol-5-yl)sulfanyl]acetamide is a thiazole-containing acetamide derivative characterized by a sulfanyl linker bridging the acetamide group and the 2-amino-4-methylthiazole moiety. Its structure combines a thiazole ring—a heterocycle known for diverse pharmacological properties—with an acetamide group, which enhances solubility and bioavailability. The amino and methyl substituents on the thiazole ring may influence electronic and steric properties, affecting interactions with biological targets.
Properties
IUPAC Name |
2-[(2-amino-4-methyl-1,3-thiazol-5-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3OS2/c1-3-5(11-2-4(7)10)12-6(8)9-3/h2H2,1H3,(H2,7,10)(H2,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYDYXSPFKLYGRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)SCC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Amino-4-methyl-1,3-thiazol-5-yl)sulfanyl]acetamide typically involves the cyclization of acyclic precursors. One common method is the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives . Another approach involves the refluxing of ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate with hydrazine hydrate in methanol to obtain the corresponding acid hydrazide, followed by further reactions to yield the desired compound .
Industrial Production Methods
Industrial production methods for thiazole derivatives often involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The choice of reagents and reaction conditions may vary depending on the desired yield and purity of the final product. Common industrial methods include the use of phosphorus oxychloride (POCl3), phosphorus pentachloride (PCl5), and polyphosphoric acid (PPA) as cyclization agents .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Amino-4-methyl-1,3-thiazol-5-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction can produce thiazolidines .
Scientific Research Applications
2-[(2-Amino-4-methyl-1,3-thiazol-5-yl)sulfanyl]acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of agrochemicals, dyes, and photographic sensitizers.
Mechanism of Action
The mechanism of action of 2-[(2-Amino-4-methyl-1,3-thiazol-5-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can activate or inhibit biochemical pathways and enzymes, or stimulate/block receptors in biological systems . For example, it may exhibit antimicrobial activity by interfering with bacterial cell wall synthesis or protein synthesis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-[(2-Amino-4-methyl-1,3-thiazol-5-yl)sulfanyl]acetamide with structurally related compounds, focusing on molecular features, biological activities, and structure–activity relationships (SAR).
Thiazole-Triazole Hybrids
- Compounds 38 and 39 (): These analogs replace the thiazole ring with a 1,2,3-triazole moiety. For example, 2-[(1H-1,2,3-triazol-5-yl)sulfanyl]-N-(2-fluorobenzyl)acetamide (38) and its 4-fluorobenzyl counterpart (39) exhibit antibacterial activity against Escherichia coli (MIC: 16–32 µg/mL).
- Compound 9c (): A benzimidazole-triazole-thiazole hybrid (9c ) with a 4-bromophenyl substituent shows enhanced binding in docking studies, likely due to halogen interactions. This contrasts with the target compound’s methyl group, which may limit hydrophobic interactions .
Oxazole-Based Analogs
- iCRT3 (): This oxazole derivative (2-(((2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-yl)methyl)sulfanyl)-N-(2-phenylethyl)acetamide) inhibits the Wnt/β-catenin pathway by blocking β-catenin-TCF interactions.
Thiazol-4-one Derivatives
- Compound 3c (): Exists as a tautomeric mixture of thiazolidin-4-one and dihydrothiazole forms. Tautomerism could enhance conformational flexibility, whereas the target compound’s rigid thiazole ring may favor specific binding modes .
Anti-Exudative Triazole Derivatives
- Compounds 3.1–3.21 (): These 1,2,4-triazole-acetamide derivatives (e.g., 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide) demonstrate anti-inflammatory activity comparable to diclofenac. The furan substituent may contribute to π-stacking interactions, unlike the target compound’s methyl group .
Chlorophenyl- and Methoxyphenyl-Substituted Analogs
- Compound 8t (): Features a 5-chloro-2-methylphenyl group and shows lipoxygenase (LOX) inhibition. Chlorine’s electron-withdrawing effects enhance electrophilic reactivity compared to the target compound’s amino group .
- Compound 8w (): A pyridinyl-substituted analog exhibits α-glucosidase inhibition (IC₅₀: 12 µM), suggesting that heteroaromatic substituents improve enzyme targeting .
Key Observations and SAR Insights
Heterocycle Impact: Thiazole analogs (e.g., target compound) prioritize hydrogen bonding via the amino group, while triazole/oxazole derivatives leverage nitrogen-rich rings for diverse interactions.
Substituent Effects : Electron-withdrawing groups (e.g., Cl in 8t) enhance enzyme inhibition, whereas hydrophobic groups (e.g., methyl in the target compound) may limit target versatility.
Biological Activity
Overview
2-[(2-Amino-4-methyl-1,3-thiazol-5-yl)sulfanyl]acetamide is a thiazole derivative recognized for its diverse biological activities. This compound features a thiazole ring, which is instrumental in its interaction with various biomolecules, influencing cellular functions and exhibiting potential therapeutic applications.
The compound interacts with enzymes and proteins, affecting various cellular processes. Research indicates that thiazole derivatives can modulate cell signaling pathways, gene expression, and metabolic activities. The molecular mechanism of action often involves binding interactions leading to enzyme inhibition or activation, as well as alterations in gene expression profiles.
Antimicrobial Activity
2-[(2-Amino-4-methyl-1,3-thiazol-5-yl)sulfanyl]acetamide has been studied for its antimicrobial properties. Thiazole derivatives generally exhibit significant activity against a range of pathogens. For instance, studies have shown that certain thiazole compounds possess minimum inhibitory concentration (MIC) values indicating strong antibacterial effects .
| Compound | Pathogen | MIC (µg/mL) |
|---|---|---|
| 2-Amino Thiazole Derivative | Staphylococcus aureus | 0.22 - 0.25 |
| 2-Amino Thiazole Derivative | Staphylococcus epidermidis | 0.22 - 0.25 |
Anticancer Activity
Research highlights the anticancer potential of thiazole derivatives, including this compound. Various studies have demonstrated cytotoxicity against different cancer cell lines, with IC50 values indicating effective concentrations for inhibiting cell growth. For example, compounds related to thiazoles have shown significant activity against glioblastoma and melanoma cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Thiazole Derivative | U251 (Glioblastoma) | <10 |
| Thiazole Derivative | WM793 (Melanoma) | <10 |
The biological activity of 2-[(2-Amino-4-methyl-1,3-thiazol-5-yl)sulfanyl]acetamide is largely attributed to its structural features which facilitate interaction with biological targets. The presence of the amino and sulfanyl groups enhances its reactivity and biological efficacy. Studies suggest that the compound may act through mechanisms such as apoptosis induction in cancer cells and disruption of bacterial cell wall synthesis in antimicrobial applications .
Case Studies and Research Findings
- Antimicrobial Evaluation : A study evaluated various thiazole derivatives for antimicrobial activity against clinical isolates. Results indicated that certain derivatives exhibited potent activity with low MIC values, suggesting their potential as therapeutic agents against resistant strains of bacteria .
- Cytotoxicity Assays : In vitro assays conducted on several cancer cell lines revealed that the thiazole derivative significantly inhibited cell proliferation compared to standard chemotherapeutics like doxorubicin. Structure-activity relationship (SAR) studies indicated that specific substitutions on the thiazole ring enhanced cytotoxic effects .
- Synergistic Effects : Research demonstrated that combining this compound with existing antibiotics resulted in synergistic effects, reducing the effective doses required to achieve desired antimicrobial outcomes. This finding underscores its potential role in combination therapies for enhanced efficacy against resistant pathogens .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
